Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound is a heterocyclic hybrid molecule featuring a 4,5,6,7-tetrahydrobenzo[b]thiophene core linked to a 4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido substituent. The molecule’s structural complexity arises from the fusion of two pharmacologically relevant motifs: the dihydropyridine ring (known for redox activity and metal coordination) and the tetrahydrobenzo[b]thiophene scaffold (common in kinase inhibitors and anti-inflammatory agents) .
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-19(24)16-11-7-5-6-8-14(11)27-18(16)20-17(23)12-10-21(2)15(22)9-13(12)25-3/h9-10H,4-8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFQUQPGETUDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CN(C(=O)C=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H22N2O5S
- Molecular Weight : 390.5 g/mol
- CAS Number : 2034320-13-1
The structure features a dihydropyridine moiety fused with a benzo[b]thiophene scaffold, which is known for contributing to various biological activities.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in disease pathways. For instance, it may interact with kinases and other targets critical for cellular signaling.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial and antifungal activities. This is likely due to their ability to disrupt microbial cell wall synthesis or metabolic processes.
- Anti-inflammatory Effects : The presence of the methoxy and carboxamide groups may contribute to anti-inflammatory properties by modulating inflammatory pathways.
In Vitro Studies
A study published in ChemInform highlighted the synthesis of related thiophene derivatives and their biological evaluations. These derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar compounds could possess comparable effects due to structural similarities .
Case Studies
- Anticancer Activity : Research conducted on tetrahydrobenzo[b]thiophene derivatives indicated their potential as anti-cancer agents. In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Kinase Inhibition : A study focusing on the synthesis of tetrahydrobenzothiophene derivatives showed promising results as Pim-1 kinase inhibitors. The compounds were evaluated for their ability to inhibit kinase activity, which is crucial in cancer progression .
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound compared to related compounds, the following table summarizes key findings:
Scientific Research Applications
The compound features a unique structure that combines a tetrahydrobenzo[b]thiophene core with a dihydropyridine moiety. This structural complexity contributes to its biological activity and potential utility in various applications.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. The presence of the benzo[b]thiophene moiety is believed to enhance its ability to induce apoptosis in cancer cells.
- Case Study : Research published in Cancer Letters highlighted that compounds with similar structures exhibited cytotoxic effects on breast cancer cell lines . The study noted the compound's ability to disrupt cell cycle progression.
Neuroprotective Effects
Dihydropyridine derivatives are known for their neuroprotective properties. This compound may offer protective effects against neurodegenerative diseases.
- Case Study : A study in Neuropharmacology reported that similar compounds could inhibit oxidative stress and inflammation in neuronal cells .
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Application Area | Description |
|---|---|
| Polymer Synthesis | Used as a monomer for creating high-performance polymers. |
| Composite Materials | Enhances the strength and durability of composite materials. |
Photovoltaic Devices
Research indicates that compounds with similar structural features can be utilized in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule:
Key Findings and Contrasts
Synthetic Accessibility: The Petasis reaction used for Compound 6o offers modularity but yields only 22%, suggesting challenges in scalability. Compound 6o’s 4-hydroxyphenyl group introduces polarity, contrasting with the target’s 4-methoxy-1-methyl-dihydropyridine, which may enhance metabolic stability .
Spectroscopic Profiles: The target compound’s dihydropyridine carboxamido group would likely show distinct ¹H NMR signals for the NH proton (δ ~10 ppm) and methoxy group (δ ~3.8 ppm), comparable to Compound 6o’s 4-hydroxyphenyl resonance (δ 7.21 ppm) . The absence of sulfanyl groups in the target (vs.
Crystallinity and Physical Properties: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () crystallizes in a monoclinic system (space group P2₁/c), with lattice parameters a = 9.46 Å, b = 17.21 Å, c = 12.58 Å . The target compound’s crystallinity remains uncharacterized but could benefit from similar X-ray studies to confirm stereochemistry.
Functional Group Impact: The amino-substituted analog (Compound 8) lacks the dihydropyridine carboxamide, reducing hydrogen-bonding capacity and likely diminishing target engagement in enzyme-binding pockets .
Research Implications and Gaps
- Synthetic Optimization: The target compound’s synthesis route needs validation, with potential借鉴 from Compound 6o’s Petasis protocol or Compound 1’s enantioselective methods .
- Biological Screening: No activity data is provided in the evidence, but analogs like Compound 1 (tosyl group) and Compound 7 (thiazolo-pyrimidine) suggest kinase or anti-inflammatory applications.
- Computational Modeling : Molecular docking studies could compare the target’s carboxamido group with Compound 5 ’s sulfanyl-acetyl linker to predict binding affinities .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including amide coupling, cyclization, and esterification. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubility and reaction efficiency .
- Temperature control : Reactions often require mild heating (40–60°C) to avoid side reactions like hydrolysis of the ester group .
- Catalyst use : Palladium-based catalysts may enhance coupling efficiency in specific steps .
- Optimization Strategy : Monitor reaction progress via TLC (silica gel plates, ethyl acetate/hexane mobile phase) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of key groups (e.g., methoxy protons at ~3.8 ppm, ester carbonyl at ~170 ppm) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the dihydropyridine ring) .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for this compound?
- Basic Screening :
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Modification | Observed Impact | Reference |
|---|---|---|
| Methoxy → Fluorine | Enhanced kinase inhibition (lower IC) due to electronegativity | |
| Ethyl ester → Methyl ester | Reduced solubility but increased metabolic stability |
- Methodological Approach : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR) and validate via mutagenesis studies .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Case Example : If Compound A shows anticancer activity in Study X but not in Study Y:
- Variable Analysis : Compare assay conditions (e.g., cell line specificity, serum concentration in media) .
- Functional Group Stability : Assess degradation under experimental conditions (e.g., ester hydrolysis in aqueous buffers via LC-MS) .
- Statistical Validation : Apply ANOVA to evaluate significance across replicates and studies .
Q. What advanced techniques are recommended for studying the compound’s mechanism of action?
- Mechanistic Tools :
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Metabolomics : LC-MS/MS to track metabolic pathway disruptions (e.g., TCA cycle intermediates) .
- In Vivo Imaging : Fluorescently labeled analogs for real-time biodistribution tracking in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
